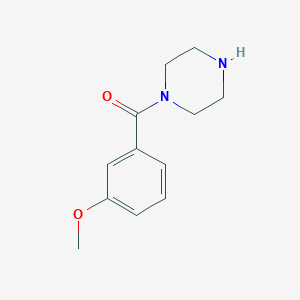

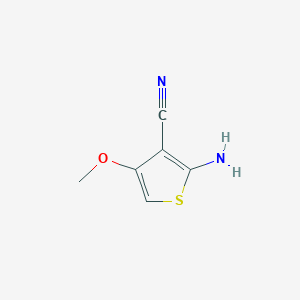

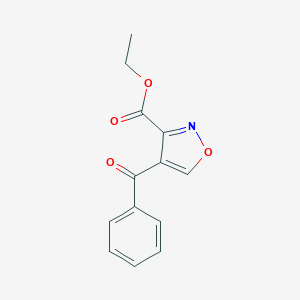

6-Ethoxyquinoline-2-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of related compounds such as 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and their reactions to form palladium(II) complexes highlights the reactivity of such structures and their potential as precursors for further chemical modifications (Ramachandran et al., 2012). These syntheses involve strategic functionalization of the quinoline ring, which is similar to the modifications that would be involved in synthesizing 6-Ethoxyquinoline-2-carbaldehyde.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied, including the determination of crystal structures through X-ray diffraction methods. For instance, studies have elucidated the complexation behavior of quinoline derivatives with metals, revealing binegative tridentate coordination patterns that form stable ring structures (Albrecht et al., 2005). These insights into molecular structure are fundamental for understanding the chemical behavior and reactivity of this compound.

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives demonstrate their versatility. For example, the formation of nickel(II) complexes from 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones showcases the ability of such compounds to participate in coordination chemistry, leading to compounds with notable biological activities (Ramachandran et al., 2012). This behavior suggests that this compound could similarly engage in complex chemical reactions, contributing to its chemical properties.

Physical Properties Analysis

The physical properties of quinoline derivatives can be inferred from studies on compounds like 2-chloroquinoline-3-carbaldehyde, which have been reviewed for their synthesis, reactions, and applications. Such reviews provide valuable data for understanding the solubility, melting points, and other physical characteristics relevant to this compound, assisting in its application in various chemical contexts (Abdel-Wahab & Khidre, 2012).

Chemical Properties Analysis

The chemical properties of this compound can be explored through the study of similar compounds. For instance, the interaction of quinoline derivatives with DNA and their antioxidant activities provide insights into their reactivity and potential for application in various fields, including medicinal chemistry and materials science (Kumar et al., 2007). These studies indicate the broad utility and chemical functionality of quinoline derivatives.

Scientific Research Applications

Coordination Chemistry : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde acts as an effective tetradentate ligand for coordinating rare-earth metal(III) ions, forming 2:2 (1:1 stoichiometry) and 2:1 ligand to metal complexes (Albrecht, Osetska, & Fröhlich, 2005).

Corrosion Inhibition : Quinoline derivatives, including 6-Ethoxyquinoline-2-carbaldehyde, have been found effective in inhibiting mild steel corrosion in hydrochloric acid solutions by increasing polarization resistance and lowering double layer capacitance (Lgaz et al., 2017).

Food Preservation : Ethoxyquin, an antioxidant used in food preservation, has been observed to strongly inhibit electron transport in the mitochondrial respiratory chain, affecting metabolism and energy production in cells (Reyes et al., 1995).

Organic Synthesis : The synthesis of 3-amino-6-(p-methylphenoxy)isoquinoline-4-carbaldehyde and its further ring-forming reactions lead to new tetra- and penta-cyclic systems, illustrating the compound's significance in synthetic organic chemistry (Argiropoulos, Deady, & Dorkos, 1991).

Toxicology : Ethoxyquin, when used as an antioxidant in animal feed, may induce DNA damage and chromosome aberrations in animals, raising concerns about food safety (Blaszczyk & Skolimowski, 2015).

Pharmacology : Compounds derived from 8-hydroxyquinoline, closely related to this compound, demonstrate potential as antidyslipidemic and antioxidative agents, representing a new class of promising lead compounds for therapeutic purposes (Sashidhara et al., 2009).

Antimicrobial Applications : Novel 2-chloroquinolin-3-yl ester derivatives, structurally similar to this compound, show potential as antibacterial and antifungal agents, with significant activity against various bacteria and fungi (Tabassum et al., 2014).

Biological Chemistry : New nickel(II) complexes with phenyl substituted thiosemicarbazone derivatives of quinoline aldehydes exhibit high cytotoxic activity against certain cell lines, suggesting their potential use in cancer therapy (Ramachandran et al., 2012).

Future Directions

The future directions of “6-Ethoxyquinoline-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . It’s also important to conduct long-term field experiments to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .

Mechanism of Action

Mode of Action

It has been observed that quinolinecarbaldehydes, a group to which 6-ethoxyquinoline-2-carbaldehyde belongs, can undergo reactions with arenes under superelectrophilic activation . This suggests that this compound may interact with its targets through electrophilic activation, leading to structural modifications .

Result of Action

Reactions of quinoline-2(6,8)-carbaldehydes with arenes have been observed to lead to the formation of the corresponding 2(6,8)-(diarylmethyl)quinolines . This suggests that this compound may have similar effects.

properties

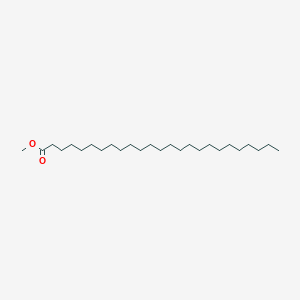

IUPAC Name |

6-ethoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZJIHGBMXGHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613948 | |

| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100063-12-5 | |

| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

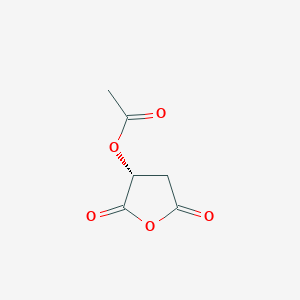

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)